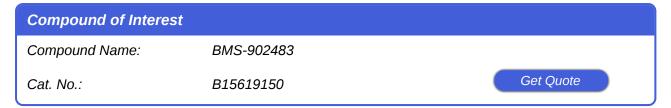


An In-depth Technical Guide to BMS-902483 (CAS RN: 1192810-88-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a potent and selective partial agonist of the $\alpha7$ nicotinic acetylcholine receptor (nAChR) that demonstrated pro-cognitive effects in preclinical rodent models. Developed by Bristol Myers Squibb, this compound, a quinuclidine-containing spirooxazoline, showed promise for the treatment of cognitive deficits. Despite its promising preclinical profile, the global research and development status of **BMS-902483** is reported as discontinued. This technical guide provides a comprehensive overview of the available scientific data on **BMS-902483**, including its mechanism of action, preclinical pharmacology, and key experimental findings. While specific details regarding its clinical development and the reasons for its discontinuation are not publicly available, this document consolidates the existing knowledge to inform future research in the field of $\alpha7$ nAChR modulation.

Chemical and Physical Properties

BMS-902483 is a complex heterocyclic molecule with the systematic name (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4'H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine. Its fundamental properties are summarized in the table below.



Property	Value
CAS Number	1192810-88-0
Molecular Formula	C18H20N4O
Molecular Weight	308.39 g/mol
Appearance	Solid

Mechanism of Action and Pharmacology

BMS-902483 acts as a partial agonist at the α 7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.

In Vitro Pharmacology

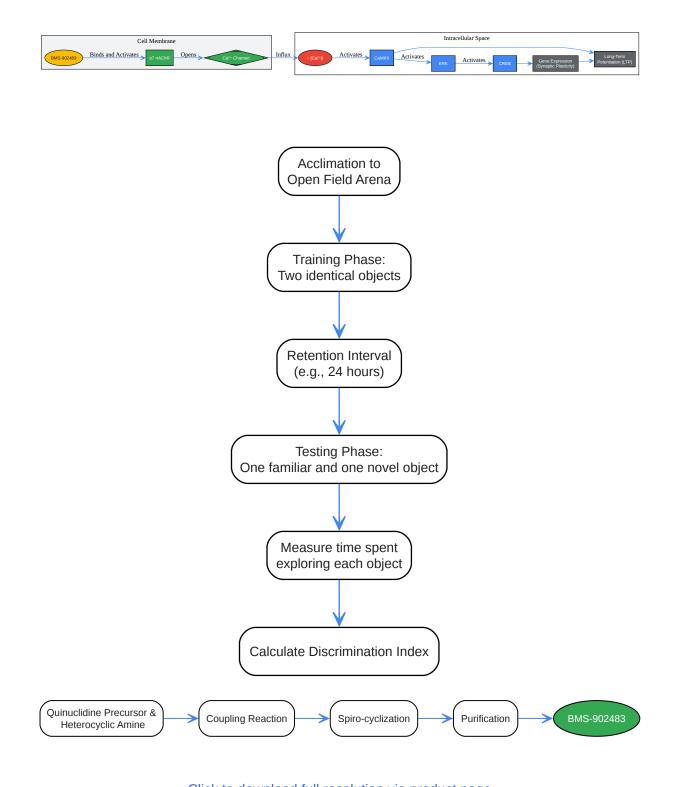
The pharmacological profile of **BMS-902483** has been characterized in various in vitro assays, demonstrating its potency and selectivity.

Assay	Receptor/Channel	Result
FLIR (Fluorometric Imaging Plate Reader)	α7 nAChR	EC ₅₀ = 9.3 nM
Electrophysiology (rat)	α7 nAChR	Area EC ₅₀ = 140 nM
Electrophysiology (rat)	α7 nAChR	Peak Area (Ymax %) = 40, 54
Binding Assay	5-HT₃A Receptor	IC50 = 480 nM

Signaling Pathway

Activation of the α 7 nAChR by an agonist like **BMS-902483** leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ triggers a cascade of downstream signaling events associated with synaptic plasticity and cognitive enhancement.





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